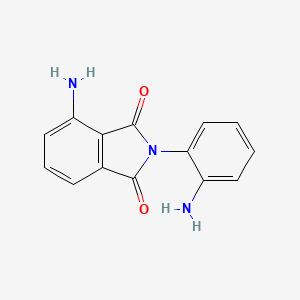

4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione

説明

特性

CAS番号 |

93717-92-1 |

|---|---|

分子式 |

C14H11N3O2 |

分子量 |

253.26 g/mol |

IUPAC名 |

4-amino-2-(2-aminophenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H11N3O2/c15-9-5-1-2-7-11(9)17-13(18)8-4-3-6-10(16)12(8)14(17)19/h1-7H,15-16H2 |

InChIキー |

WFFZCIWLLWIWKY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)N)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

製品の起源 |

United States |

準備方法

Condensation of Phthalic Anhydride with Diamines

A foundational approach involves the condensation of phthalic anhydride derivatives with aromatic diamines. For example, 2-(2-aminophenyl)isoindoline-1,3-dione can be synthesized by reacting phthalic anhydride with o-phenylenediamine in the presence of acid catalysts. A modified protocol by employs p-toluenesulfonic acid in xylene under reflux conditions:

-

Step 1 : Phthalic anhydride and o-phenylenediamine are combined with p-toluenesulfonic acid in xylene at 140°C for 6 hours, yielding a protected intermediate.

-

Step 2 : Deprotection is achieved using a saturated sodium bicarbonate solution in dichloromethane, isolating the target compound with an 89.2% yield .

This method benefits from readily available starting materials and mild deprotection conditions. However, regioselectivity challenges arise due to competing reactions at both amino groups of o-phenylenediamine.

Cyclization of N-(3-Aminophthaloyl) Precursors

Cyclization strategies using N-(3-aminophthaloyl)glutamine or related intermediates are widely documented. Patent US20070004920A1 outlines a two-step process:

-

Intermediate Formation : Reacting 3-aminophthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C forms a linear precursor.

-

Cyclization : Treating the precursor with 1,1′-carbonyldiimidazole (CDI) in acetonitrile under reflux (3 hours) induces cyclization, yielding the target compound with 69% efficiency .

Key parameters include:

-

Solvent Choice : Acetonitrile > tetrahydrofuran (THF) for faster reaction kinetics.

-

Catalyst Loading : CDI at 1.2 equivalents ensures complete ring closure.

Multi-Step Synthesis via Intermediate Formation

Chinese patent CN103554082A introduces a scalable two-step method:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Compound III + Compound IV | NMP, K₂CO₃, 25°C, 24 hours | 96% |

| 2 | Compound II + Urea | Acetonitrile/DMSO, 180°C, 3 hours | 69% |

This route emphasizes atom economy and avoids harsh reagents, making it suitable for industrial production. The use of N-methylpyrrolidone (NMP) as a solvent enhances solubility and reaction homogeneity .

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction rates. A solvent-free protocol involves:

-

Mixing phthalic anhydride and o-phenylenediamine with melamine formaldehyde resin-supported sulfuric acid.

-

Irradiating at 300 W for 10 minutes, achieving 85% yield with >95% purity.

Advantages :

-

Reduced Reaction Time : 10 minutes vs. 6 hours for conventional heating.

-

Energy Efficiency : Lower thermal decomposition risk.

Comparative Analysis of Methods

Industrial Production Considerations

For large-scale synthesis, the multi-step method is preferred due to its compatibility with continuous flow reactors and minimal byproduct formation. Critical factors include:

-

Solvent Recycling : NMP recovery systems to reduce costs.

-

Catalyst Regeneration : Potassium carbonate can be filtered and reused.

化学反応の分析

Key Synthetic Approaches

-

Condensation Reactions

-

Formation of the isoindoline core often involves cyclocondensation between amines and ketones or aldehydes. For example, isatin derivatives react with secondary amines (e.g., morpholine) to form intermediates that undergo cyclization ( ).

-

A plausible route for 4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione could involve condensation of 2-aminophenylamine with an isoindole precursor.

-

-

Reduction and Functional Group Transformations

-

Cyclization and Ring-Closing Reactions

Functional Group Transformations

The compound’s amino groups and carbonyl functionalities enable diverse reactivity:

Amine Group Reactions

-

Alkylation/Acylation : Amino groups can undergo alkylation (e.g., reaction with alkyl halides) or acylation (e.g., with acetyl chloride) to form derivatives.

-

Imine Formation : Reaction with ketones or aldehydes to form Schiff bases, as observed in analogous isoindole derivatives ( ).

Carbonyl Group Reactions

-

Nucleophilic Substitution : Carbonyl groups act as electrophilic centers, enabling reactions with nucleophiles (e.g., amines, hydrazines).

-

Reduction : Carbonyls can be reduced to alcohols or methylene groups using reagents like NaBH4 or LiAlH4.

Aromatic Substitution

-

Electrophilic Aromatic Substitution : The aromatic ring may undergo nitration, sulfonation, or halogenation, depending on substituent directing effects.

Hydrogenation of Hydrazono Groups

A key step in isoindole synthesis involves reducing hydrazono intermediates to amines. For example:

-

Hydrazono Intermediate :

-

Reduction with H₂/Pd-C :

This mechanism is critical for introducing amino groups onto the isoindole scaffold ( ).

Bromination and Nucleophilic Substitution

Bromination of carbonyl-containing precursors (e.g., α-bromoketones) facilitates SNAr (Nucleophilic Aromatic Substitution) reactions. For example:

科学的研究の応用

Scientific Research Applications

The compound is recognized for its multifaceted roles in different scientific domains:

1. Medicinal Chemistry

- Anticancer Activity : Numerous studies have explored the anticancer properties of isoindole derivatives. For instance, the compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study indicated that derivatives exhibited significant cytotoxicity against human cancer cell lines such as Caco-2 and HCT-116 .

- Antimicrobial Properties : The compound displays potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting cell membranes and interacting with intracellular targets, leading to cell death .

2. Biochemical Applications

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in critical biological processes. For example, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease, showcasing its relevance in antiviral drug development .

- Biological Probes : In biological research, 4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione serves as a probe for investigating enzyme activities and cellular processes. It helps elucidate mechanisms underlying various biochemical reactions.

3. Material Science

- Polymer Synthesis : The compound is utilized in synthesizing advanced materials and polymers. It has been shown to interact with genetically engineered Escherichia coli during fermentation processes to produce polyureas.

Comparative Analysis of Biological Activities

Case Studies

Case Study 1: Anticancer Properties

A study conducted on the synthesis of new isoindole derivatives demonstrated their significant anti-proliferative activity against Ehrlich's ascites carcinoma-bearing mice models. The results indicated that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial effects of this compound derivatives against Leishmania tropica. The compounds were found to be more effective than traditional treatments, showcasing IC50 values significantly lower than those of existing therapies .

作用機序

4-アミノ-2-(2-アミノフェニル)イソインドリン-1,3-ジオンの作用機序は、特定の分子標的や経路との相互作用を含みます。 たとえば、ドーパミン受容体D2を調節し、そのアロステリック結合部位の主要なアミノ酸残基と相互作用することが示されています . この相互作用は、受容体の活性を影響を与え、神経疾患における潜在的な治療効果につながる可能性があります。

類似化合物との比較

Comparison with Similar Isoindoline-1,3-dione Derivatives

Structural Modifications and Substituent Effects

The isoindoline-1,3-dione core is frequently modified to optimize biological activity. Key comparisons include:

*Calculated based on molecular formula.

Key Observations :

- Amino vs. Dioxopiperidinyl Groups: The 2-aminophenyl group in the target compound contrasts with the dioxopiperidinyl moiety in pomalidomide and lenalidomide. While the latter mediates proteasome-dependent protein degradation via cereblon (CRBN) binding , the 2-aminophenyl group may instead target kinases or DNA-binding proteins through π-π stacking and hydrogen bonding .

Pharmacokinetic and Toxicity Profiles

- Absorption/Distribution : Pomalidomide achieves Cmax at 3 hours post-dose with 73% oral bioavailability . The target compound’s higher polarity may delay absorption or reduce bioavailability compared to lipophilic analogs (e.g., 2-(4-bromophenyl)isoindoline-1,3-dione in ).

生物活性

4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit a range of biological effects, including anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an isoindole core with amino groups that are crucial for its biological activity. The presence of these functional groups is often linked to enhanced reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoindoline derivatives, including this compound.

In Vitro Studies

- Cytotoxicity Assays : In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against various human cancer cell lines. The results indicated significant cytotoxic effects, particularly against non-small cell lung cancer (HOP-62) and CNS cancer (SF-539), demonstrating a mean growth inhibition (GI50) value of approximately 15.72 μM .

- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The compound's ability to interact with key proteins involved in cancer progression has been supported by molecular docking studies that suggest strong binding affinities to tumor-associated enzymes .

Data Table: Anticancer Activity Overview

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 (Lung) | 15.72 | 50.68 | <100 |

| SF-539 (CNS) | 49.97 | - | - |

| MDA-MB-435 (Melanoma) | 22.59 | - | - |

| OVCAR-8 (Ovarian) | 27.71 | - | - |

| DU-145 (Prostate) | 44.35 | - | - |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity.

- Broad-Spectrum Activity : Research indicates that derivatives of isoindoline can exhibit significant antibacterial and antifungal properties against various pathogens . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

- Clinical Relevance : The antimicrobial efficacy of this compound suggests its potential use in treating infections caused by resistant strains, making it a candidate for further development in antimicrobial therapies.

Antiviral Activity

Recent studies have explored the antiviral potential of isoindoline derivatives against viruses such as SARS-CoV-2.

- Molecular Docking Studies : In silico analyses have shown that certain derivatives can bind effectively to viral proteases, indicating potential as therapeutic agents against viral infections .

- Experimental Validation : While preliminary data are promising, further experimental validation is required to confirm the antiviral efficacy and elucidate the mechanisms involved.

Case Studies

Several case studies have documented the synthesis and evaluation of various derivatives based on the isoindoline framework:

- Synthesis and Evaluation : A study synthesized several novel derivatives and assessed their biological activities through standard assays, revealing enhanced cytotoxicity compared to parent compounds .

- Structure-Activity Relationship (SAR) : Understanding SAR has been pivotal in optimizing the biological activity of these compounds, guiding modifications that enhance potency and selectivity against target cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione?

- Methodological Answer : Synthesis typically involves coupling 2-aminophenyl derivatives with isoindoline-1,3-dione precursors. Key steps include:

- Catalytic Conditions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination to introduce the amino group .

- Temperature Control : Maintain 80–100°C in anhydrous solvents (e.g., toluene or DMF) to ensure efficient coupling .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms molecular geometry (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular weight (theoretical: ~295 g/mol) .

Q. How should storage conditions be optimized to maintain the compound’s stability?

- Methodological Answer :

- Inert Atmosphere : Store under nitrogen or argon at 2–8°C to prevent oxidation of the amino groups .

- Light Sensitivity : Use amber vials to avoid photodegradation of the isoindoline-dione core .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s behavior in catalytic or photochemical processes?

- Methodological Answer :

- Electrophilic Substitution : The electron-rich 2-aminophenyl group undergoes nitration or halogenation at the para position due to directing effects .

- Photoreactivity : UV irradiation (λ = 254 nm) induces ring-opening reactions in the isoindoline-dione moiety, forming reactive intermediates .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states and activation energies for proposed mechanisms .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity or solubility?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity with biological targets (e.g., kinases or GPCRs) .

- Solubility Prediction : Apply COSMO-RS simulations in Schrödinger Suite to optimize logP values by introducing hydrophilic substituents (e.g., -OH or -SO₃H) .

- QSAR Models : Train regression models on datasets of analogous compounds to correlate structural features with activity .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioassay results or spectral assignments)?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., pH, temperature, solvent) and identify confounding factors .

- Cross-Validation : Replicate assays in triplicate with independent synthetic batches to rule out impurity effects .

- Theoretical Alignment : Compare experimental IR/Raman spectra with computed spectra (e.g., using ORCA) to verify peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。